molecular formula C9H14O6 B147391 (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 37031-29-1

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B147391
CAS No.: 37031-29-1
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-PHDIDXHHSA-N
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Description

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral dioxolane derivative characterized by a 1,3-dioxolane ring substituted with two methyl ester groups at the 4R and 5R positions and two additional methyl groups at the 2,2-positions. This compound is primarily utilized in asymmetric synthesis, catalysis, and pharmaceutical research due to its rigid bicyclic structure and stereochemical stability . Key properties include its optical rotation ([α]D values), melting point, and spectroscopic signatures, which distinguish it from analogs.

Properties

IUPAC Name

dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350806
Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116499-08-2, 37031-29-1
Record name rel-4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Record name 4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)-rel
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Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)
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Preparation Methods

Reaction Mechanism and Conditions

Dimethyl L-tartrate undergoes acid-catalyzed cyclization with acetone to form the dioxolane ring. Sulfuric acid or methanesulfonic acid (0.05–10 wt%) catalyzes the reaction at 20–50°C for 0.5–3 hours. The process involves two critical steps:

  • Esterification : The tartrate’s hydroxyl groups react with acetone to form a cyclic ketal.

  • Ring Closure : Acid catalysis facilitates the elimination of water, yielding the dioxolane structure.

Key Data :

ParameterValueSource
CatalystMethanesulfonic acid (0.25 wt%)
Temperature35°C
Reaction Time1 hour
Yield96%
Purity98.5%

Stereochemical Control

The (4R,5R) configuration is inherited directly from the L-tartrate precursor, avoiding racemization due to mild reaction conditions. X-ray crystallography confirms the twist conformation of the dioxolane ring, with dihedral angles aligning with the tartrate backbone.

Industrial-Scale Preparation and Optimization

Patent CN109761949B outlines a scalable three-step process adaptable to (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate synthesis:

Stepwise Protocol

  • Esterification : Glycerol analogs react with carboxylic acids (e.g., benzoic acid) at 90–150°C for 0.5–4 hours to form monopropylene triol esters.

  • Cyclization : The ester intermediates undergo acetone-mediated ketalization under acidic conditions (20–50°C, 0.5–3 hours).

  • Hydrolysis and Purification : Alkaline hydrolysis (e.g., 32% NaOH) followed by phase separation and vacuum distillation isolates the product.

Industrial Data :

MetricValueSource
Batch Size8.5 kg (glycerol monobenzoate)
Acetone Recovery10 kg (96% efficiency)
Final Product Purity98.5%

Catalyst Selection

Methanesulfonic acid outperforms sulfuric acid in minimizing side reactions (e.g., over-esterification), enhancing selectivity to >98%. Cationic resins offer recyclability but require longer reaction times (up to 3 hours).

Alternative Pathways: Nitrile Reduction and Functionalization

US4783452A discloses a niche route starting from 2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile:

Reduction to Bis(Aminomethyl) Intermediate

Lithium aluminum hydride (LiAlH₄) reduces the dicarbonitrile in dry diethyl ether, yielding (4S,5S)-bis(aminomethyl)-2,2-dimethyl-1,3-dioxolane. Subsequent esterification with methyl chloride or methanol introduces the carboxylate groups.

Reaction Metrics :

ParameterValueSource
Reducing AgentLiAlH₄ (1.3 g per 1 g nitrile)
SolventDry diethyl ether
Yield27% (syrup)

Limitations and Challenges

This method suffers from moderate yields (27%) and complex purification due to byproduct formation, rendering it less viable for large-scale production.

Comparative Analysis of Preparation Methods

The table below evaluates key methodologies:

MethodAdvantagesDisadvantagesYieldScalability
Tartrate CyclizationHigh yield (96%), stereoselectiveRequires acid handling96%Industrial
Nitrile ReductionAccesses diverse derivativesLow yield, complex steps27%Laboratory

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

  • X-ray Diffraction : Confirms the dioxolane ring’s twist conformation (C–H⋯O helical chains).

  • Infrared Spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C–O–C) validate functional groups .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, which can influence the reactivity and selectivity of the compound in chemical reactions. The specific pathways involved depend on the context of its use, such as in catalysis or as a reagent in synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Stereochemical Influence : The (4R,5R) configuration in the dioxolane core ensures high enantiomeric excess (>99% ee in compound 7 ), unlike tetrahydrofuran analogs (e.g., 2a), which exhibit lower diastereoselectivity (dr = 62:28:8:2) .
  • Functional Groups : Acetyloxy or sugar moieties (e.g., in 7c ) increase molecular weight and polarity, reducing volatility (white foam vs. colorless oil in 7a ).

Spectroscopic and Analytical Data

Table 2: NMR and MS Data Comparison
Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (Found) Reference
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate 3.81 (s, 6H, CH₃), 4.75–4.81 (d, J=3.4 Hz) 52.02 (CH₃), 168.46 (CO) 282.78 [M⁺]
Compound 7c (α-anomer, mannopyranosyl derivative) 6.52–6.42 ppm (anomeric H, J=4.0 Hz) 20.6 (CH₃), 174.2 (CO) 557.1466 [M + Na]⁺
Ethyl (4R,5R)-pyrrole-3-carboxylate 1.25 (t, J=7.1 Hz, CH₂CH₃) 169.82 (CO), 155.07 (ArC) 481.1912 [M + H]⁺

Key Observations :

  • Ester Group Signatures : All compounds show strong IR peaks for C=O (1742–1754 cm⁻¹) and C-O-C (1336–1366 cm⁻¹) .
  • Anomeric Protons: The α-anomer of 7c exhibits a distinct doublet (J=4.0 Hz) for the mannopyranosyl anomeric proton, absent in non-glycosylated analogs .
Table 3: Antimicrobial Activity (MIC, µg/mL)
Compound Name S. aureus E. coli C. albicans Reference
This compound (7) 32 64 128
Diisopropyl 2-hydroxyphenyl-1,3-dioxolane-4,5-dicarboxylate (6) 64 128 256
(4R,5R,6S*)-4,5-dihydroxy-6-(6′-methylsalicyl)cyclohexenone (2) 16 N/A N/A

Key Observations :

  • Enhanced Activity : The hydroxyphenyl-substituted dioxolane (compound 7) shows 2–4× greater potency against S. aureus than its diisopropyl analog (compound 6) .
  • Structural-Activity Relationship: Bulky substituents (e.g., mannopyranosyl in 7c) may reduce antimicrobial efficacy due to steric hindrance, whereas planar aromatic groups (e.g., hydroxyphenyl) enhance membrane penetration .

Biological Activity

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a compound with significant potential in various biological applications. Its structure includes a dioxolane ring, which is known for its utility in organic synthesis and its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C_{11}H_{18}O_{4}
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 137536-94-8
  • Structure : The compound features two carboxylate groups and a dioxolane ring, contributing to its reactivity and interaction with biological systems.

Pharmacological Properties

  • Antioxidant Activity : Studies have indicated that compounds with similar dioxolane structures exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage.
  • Anti-inflammatory Effects : Research has shown that derivatives of dioxolanes can modulate inflammatory pathways. This suggests that this compound may possess anti-inflammatory capabilities that warrant further investigation.
  • Anticancer Potential : Some studies suggest that dioxolane derivatives may inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells and the modulation of signaling pathways associated with cell growth.

Toxicity Profile

The toxicity of this compound has not been extensively characterized; however, related compounds have shown varying degrees of toxicity:

  • Acute Toxicity : Similar dioxolanes have been reported to cause irritation upon contact with skin or mucous membranes.
  • Chronic Exposure : Long-term exposure to structurally related compounds has raised concerns regarding potential carcinogenic effects. Regulatory bodies like the EPA have classified some dioxolanes as possible human carcinogens based on animal studies .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of various dioxolane derivatives, this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration compared to control samples, indicating strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism Exploration

A research team investigated the anti-inflammatory effects of several dioxolane compounds in vitro. They found that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines when stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Data Summary Table

PropertyValue/Description
Molecular FormulaC_{11}H_{18}O_{4}
Molecular Weight218.26 g/mol
CAS Number137536-94-8
Antioxidant ActivitySignificant DPPH radical scavenging
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
ToxicityPotential irritant; needs further study

Q & A

Q. Basic

  • HPLC : Purity >99.6% with chiral columns (e.g., Daicel OD-H) to resolve enantiomers .
  • Elemental Analysis : Confirms C/H/N ratios (e.g., C: 60.85%, H: 8.15%, N: 9.43%) .
  • Melting Point : Sharp melting points (e.g., 120–122°C) indicate crystalline homogeneity .

How can discrepancies in enantiomeric excess (ee) values be addressed during catalysis?

Advanced
Discrepancies arise from competing reaction pathways or catalyst deactivation. Use kinetic resolution studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, in tin-hydride reductions, ee drops at higher temperatures (>40°C) due to racemization. Optimizing solvent polarity (e.g., hexane vs. toluene) and catalyst loading stabilizes intermediates .

How does methyl substitution impact reactivity compared to analogous dioxolanes?

Advanced
The 2,2-dimethyl groups increase steric bulk, reducing solubility in polar solvents (e.g., water) but enhancing thermal stability. In contrast, non-methylated analogs (e.g., 1,3,2-dioxathiolane 2,2-dioxide) exhibit higher electrophilicity but lower stereochemical control . Computational studies (DFT) show methyl groups lower LUMO energy by 1.2 eV, favoring nucleophilic attacks .

What safety protocols are critical during laboratory handling?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • PPE : Nitrile gloves and safety goggles mandatory due to potential irritant properties .
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

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